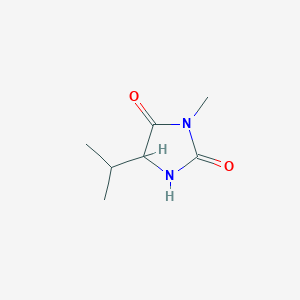

3-Methyl-5-isopropylhydantoin

Description

Contextual Significance of Hydantoin (B18101) Scaffolds in Academic Inquiry

Hydantoin, a five-membered heterocyclic compound, and its derivatives are recognized as privileged scaffolds in medicinal chemistry. nih.gov This is due to their structural versatility, featuring multiple sites for substituent modifications, which allows for the creation of a diverse range of molecules with varied biological activities. nih.gov The hydantoin core possesses both hydrogen bond donors and acceptors, enabling interactions with various biological targets. nih.gov

Historically, hydantoin derivatives have been integral to the development of clinically significant drugs. For instance, phenytoin (B1677684) is a well-known anticonvulsant, while nitrofurantoin (B1679001) serves as an antibiotic. researchgate.net This established therapeutic relevance has spurred ongoing academic inquiry into novel hydantoin-based compounds. Research has demonstrated that hydantoin derivatives exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. researchgate.net The adaptability of the hydantoin scaffold continues to make it a focal point for the design and synthesis of new therapeutic agents.

Historical Trajectories and Emerging Research Foci for 3-Methyl-5-isopropylhydantoin

The research surrounding this compound has predominantly centered on its utility as a biomarker for exposure to the industrial solvent N,N-dimethylformamide (DMF) and the highly toxic compound methyl isocyanate (MIC). researchgate.net Historically, the focus has been on developing and refining analytical methods to accurately quantify this hydantoin derivative in biological samples, thereby providing a reliable measure of exposure. nih.govresearchgate.net

In the context of biomonitoring, this compound is formed from the N-terminal valine of hemoglobin after it has been carbamoylated by methyl isocyanate, a metabolite of DMF. researchgate.net This adduct is then cleaved and cyclizes to form the stable this compound, which can be detected and quantified, often by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

An emerging area of research interest lies in the broader field of biocatalysis, specifically the use of hydantoin-hydrolyzing enzymes (hydantoinases) for the production of enantiomerically pure amino acids. core.ac.uknih.gov While not exclusively focused on this compound, this research highlights a potential application for hydantoin derivatives in biotechnological processes. The enzymatic kinetic resolution of 5-monosubstituted hydantoins is a key area of investigation, aiming for the efficient and environmentally friendly synthesis of valuable chiral compounds. researchgate.net This points towards future research directions where specific hydantoin derivatives like this compound could be explored in novel biocatalytic systems.

Detailed Research Findings

Synthesis and Characterization

The synthesis of this compound is often carried out for its use as a standard in analytical methods. One documented synthesis involves the reaction of L-valine with methyl isocyanate in an acidic solution. nih.gov The purity of the synthesized compound is typically verified using techniques such as ¹H-NMR and GC-MS. nih.gov

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₂ | nih.gov |

| Molecular Weight | 156.18 g/mol | nih.gov |

| IUPAC Name | (5S)-3-methyl-5-propan-2-ylimidazolidine-2,4-dione | nih.gov |

| CAS Number | 71921-91-0 | nih.gov |

Application as a Biomarker

The primary application of this compound is as a specific and long-term biomarker of exposure to DMF and MIC. europa.eupopline.org Its measurement in the blood of exposed individuals provides a reliable indication of the internal dose of these chemicals.

A study on workers exposed to DMF demonstrated the utility of measuring this compound (referred to as MVH in the study) levels in blood. The concentration of this biomarker was used to assess the extent of exposure. popline.org

| Study Group | Number of Subjects | Mean MVH Level (mg/kg) | Standard Deviation |

| Exposed Workers | 104 | 19.69 | 12.52 |

| Control Group | 101 | Not Detectable | N/A |

Data from a study on the effects of DMF exposure on workers. popline.org

The analytical methods for detecting this compound are crucial for its role as a biomarker. These methods are designed to be sensitive and reliable.

| Analytical Method Parameter | Finding |

| Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Limit of Detection | 0.05 mg MIH/kg RBC precipitate |

| Dynamic Range | 0.05–25 mg MIH/kg |

| Recovery Rate (Mid and High QCs) | Excellent |

| Recovery Rate (Low QC) | Relatively High |

Data from a study developing a method to estimate inhaled MIC dose. nih.gov Note: MIH is used in the source to refer to methyl isopropyl hydantoin.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-propan-2-ylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4(2)5-6(10)9(3)7(11)8-5/h4-5H,1-3H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBVKYNWQBSNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90699003 | |

| Record name | 3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74310-99-9 | |

| Record name | 3-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74310-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-Methyl-5-isopropylhydantoin

The traditional synthesis of this compound typically involves a two-stage approach: the formation of the 5-isopropylhydantoin core followed by methylation at the N-3 position. Two of the most well-established methods for creating the hydantoin (B18101) ring are the Bucherer-Bergs synthesis and the Urech hydantoin synthesis. ikm.org.mynih.govencyclopedia.pub

The Bucherer-Bergs reaction is a one-pot multicomponent reaction that utilizes a ketone or an aldehyde, ammonium (B1175870) carbonate, and a cyanide source, such as potassium or sodium cyanide, to produce 5-substituted hydantoins. wikipedia.orgmdpi.com In the case of 5-isopropylhydantoin, the starting carbonyl compound would be isobutyraldehyde. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to the hydantoin. wikipedia.org

The Urech hydantoin synthesis offers an alternative route starting from an α-amino acid. ikm.org.my For the synthesis of 5-isopropylhydantoin, the amino acid valine would be the precursor. The process involves the reaction of the amino acid with potassium cyanate (B1221674) to form a ureido derivative, which is subsequently cyclized under acidic conditions to yield the hydantoin. ikm.org.my

Once 5-isopropylhydantoin is obtained, the final step is the N-methylation at the N-3 position to yield this compound. This can be achieved using various methylating agents. Due to the presence of two nitrogen atoms in the hydantoin ring, regioselectivity of the methylation can be a challenge. Generally, alkylation at the N-3 position is favored under basic conditions. thieme-connect.de

| Synthetic Route | Starting Materials | Key Intermediates | Final Product |

|---|---|---|---|

| Bucherer-Bergs Synthesis & N-Methylation | Isobutyraldehyde, Ammonium Carbonate, Potassium Cyanide, Methylating Agent | 5-Isopropylhydantoin | This compound |

| Urech Hydantoin Synthesis & N-Methylation | Valine, Potassium Cyanate, Methylating Agent | 5-Isopropylhydantoin | This compound |

Advanced Strategies in Synthetic Route Optimization

To improve upon the classical synthetic methods, several advanced strategies have been developed to optimize the synthesis of hydantoins, which are applicable to the production of this compound. These modern techniques aim to enhance reaction rates, improve yields, and promote greener chemical processes.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. unamur.bepublish.csiro.aursc.org The use of microwave irradiation can significantly reduce reaction times for hydantoin synthesis, often from hours to minutes, while also improving yields. unamur.be This technique can be applied to both the formation of the hydantoin ring and subsequent derivatization steps.

Flow chemistry offers another avenue for process intensification. nih.gov By conducting the Bucherer-Bergs reaction in a continuous-flow system, challenges associated with biphasic mixtures and the volatility of reagents can be overcome, leading to higher conversions and yields in shorter reaction times. thieme-connect.deresearchgate.net This approach also allows for safer handling of hazardous reagents like cyanides.

Catalytic methods are being explored to develop more efficient and selective syntheses of hydantoins. For instance, catalytic oxidative carbonylation of α-amino amides using a tungsten catalyst provides a route to 5-substituted hydantoins. acs.orgdatapdf.com Additionally, metal-catalyzed procedures have been developed for the synthesis of various hydantoin derivatives. acs.org

| Optimization Strategy | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Reduced reaction times, improved yields, cleaner reactions. unamur.be |

| Flow Chemistry | Performs the reaction in a continuous stream rather than in a batch. | Enhanced safety, better control over reaction parameters, improved efficiency for biphasic reactions. thieme-connect.deresearchgate.net |

| Catalytic Methods | Employs catalysts to facilitate the reaction. | Increased reaction efficiency, potential for higher selectivity, milder reaction conditions. acs.orgdatapdf.comacs.org |

Derivatization and Analog Synthesis Approaches for Research Purposes

The hydantoin scaffold of this compound can be readily modified to generate a library of analogs for research, such as structure-activity relationship studies. Derivatization can occur at the N-1 and C-5 positions, and the core hydantoin structure can be altered to its thio or imino analogs.

N-Substitution: The N-1 position of the hydantoin ring can be substituted using various alkyl or aryl groups. This typically requires initial protection of the more reactive N-3 position, followed by alkylation at N-1 and subsequent deprotection. thieme-connect.de

Synthesis of Thiohydantoins and Iminohydantoins: The oxygen atoms of the carbonyl groups in the hydantoin ring can be replaced with sulfur or nitrogen to form thiohydantoins and iminohydantoins, respectively. thieme-connect.de These analogs can exhibit different chemical and biological properties compared to their oxygen-containing counterparts.

Hydantoin-Based Hybrid Molecules: A more advanced approach involves the synthesis of hybrid molecules where the hydantoin moiety is combined with other pharmacophoric groups, such as triazoles, isoxazolines, or phosphates. thieme-connect.com This strategy aims to create multifunctional molecules with potentially novel biological activities.

Stereoselective Synthesis and Enantiomeric Purity in Hydantoin Derivatives

The C-5 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The control of stereochemistry is often critical in medicinal chemistry, as different enantiomers can have distinct biological activities.

Synthesis from Chiral Precursors: An effective method to obtain enantiomerically pure hydantoins is to start from a chiral precursor. The Urech synthesis, which utilizes α-amino acids, is well-suited for this purpose. ikm.org.my Starting with enantiomerically pure L-valine or D-valine will yield the corresponding enantiopure 5-isopropylhydantoin.

Enzymatic Resolution: A racemic mixture of 5-isopropylhydantoin can be resolved using enzymes. The "hydantoinase process" is an industrial method that uses a combination of a hydantoin racemase and an enantiospecific D-hydantoinase and D-carbamoylase to convert a racemic hydantoin into an enantiopure D-amino acid. mdpi.com This process can be adapted for the production of enantiopure hydantoins.

Asymmetric Synthesis: The development of asymmetric catalytic methods allows for the direct synthesis of chiral hydantoins. For example, an enantioselective catalytic Urech hydantoin synthesis has been reported, providing access to synthetically challenging thiohydantoins with high stereoselectivity. rsc.org

Chiral Resolution: Classical chiral resolution techniques can also be employed. This involves reacting the racemic hydantoin with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization. wikipedia.org

| Stereoselective Approach | Description | Key Features |

|---|---|---|

| Use of Chiral Precursors | Starting the synthesis from an enantiomerically pure compound, such as an amino acid. | Transfers the chirality of the starting material to the final product. |

| Enzymatic Resolution | Utilizing enzymes to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity, environmentally friendly conditions. mdpi.com |

| Asymmetric Catalysis | Employing a chiral catalyst to favor the formation of one enantiomer over the other. | Can provide direct access to enantiomerically enriched products from achiral starting materials. rsc.org |

| Chiral Resolution | Separating a racemic mixture into its constituent enantiomers. | A classical method involving the formation and separation of diastereomers. wikipedia.org |

Mechanistic Chemistry and Reaction Kinetics

Investigation of Reaction Mechanisms Leading to 3-Methyl-5-isopropylhydantoin Formation

The formation of the hydantoin (B18101) ring is a fundamental process in organic chemistry, often involving the cyclization of key intermediates. The specific synthesis of this compound, a derivative of the amino acid valine, can be achieved through several mechanistic pathways.

A primary route for synthesizing hydantoin derivatives involves the reaction of an amino acid derivative with an isocyanate. For this compound, this process can be conceptualized as starting from an N-methylated amino amide derived from valine.

The general mechanism proceeds through the formation of an isocyanate intermediate. For instance, amino amides can react with carbon dioxide to form a carbamic acid, which is then dehydrated to yield an isocyanate scholaris.ca. This isocyanate is a highly reactive electrophile. The subsequent key step is an intramolecular cyclization, where the terminal amide nitrogen attacks the isocyanate carbon, forming the five-membered hydantoin ring scholaris.ca. This intramolecular nucleophilic attack is typically rapid, leading to the stable heterocyclic product.

Alternatively, the reaction of an amino acid ester with an isocyanate (like methyl isocyanate) first forms a urea (B33335) derivative. This intermediate can then undergo acid- or base-catalyzed cyclization, with the elimination of an alcohol molecule, to yield the hydantoin. The reaction between aromatic isocyanates and carboxylic acids can also produce a mixture of products including amides and symmetrically-substituted ureas, which under heating can generate the amide google.com. While this highlights the reactivity of isocyanates, the more direct route for hydantoin synthesis involves the cyclization of a urea-type intermediate derived from an amino acid.

In the context of biochemistry, the focus is often on the enzymatic hydrolysis of hydantoins rather than their formation. The "hydantoinase process" is a well-established industrial method for producing optically pure amino acids from D,L-5-monosubstituted hydantoins researchgate.netresearchgate.net. This process utilizes a cascade of enzymes: a hydantoin racemase, a stereoselective hydantoinase, and a stereospecific N-carbamoylase researchgate.netresearchgate.net.

Hydantoin Racemase : This enzyme interconverts the D- and L-enantiomers of the starting hydantoin. This step is crucial for achieving a theoretical 100% yield of the desired amino acid enantiomer researchgate.net.

Hydantoinase (or Dihydropyrimidinase) : This enzyme stereoselectively catalyzes the hydrolytic ring-opening of one of the hydantoin enantiomers (e.g., the D-form) to produce an N-carbamoylamino acid researchgate.net.

N-Carbamoylase : This enzyme then hydrolyzes the N-carbamoylamino acid to the corresponding free amino acid, ammonia, and carbon dioxide researchgate.net.

While this process describes the degradation of hydantoins, the enzymatic steps are reversible. Under specific conditions (e.g., high concentrations of amino acid, ammonia, and CO2), a reversal of this pathway could theoretically lead to the biochemical formation of this compound from N-methylated valine derivatives, although this is not a commonly exploited biosynthetic route.

Stereochemical Dynamics of Hydantoin Rings

The stereochemistry at the C5 position is a critical feature of 5-substituted hydantoins like this compound. The ease with which this stereocenter can undergo inversion (racemization) is of significant mechanistic and practical interest.

The racemization of 5-substituted hydantoins in aqueous solution is a well-studied phenomenon. The process involves the removal of the proton at the C5 position, which is acidic due to the adjacent electron-withdrawing carbonyl groups of the hydantoin ring.

Detailed kinetic and mechanistic studies on model compounds such as (S)-5-benzylhydantoin and (S)-3-N-methyl-5-benzylhydantoin have been performed to elucidate the mechanism cardiff.ac.uk. The evidence strongly favors a specific unimolecular (Se1) mechanism. This mechanism proceeds in two steps:

A base removes the C5 proton to form a planar, achiral enolate or carbanion intermediate. This intermediate is resonance-stabilized by the two adjacent carbonyl groups.

The intermediate is then protonated, which can occur from either face of the planar structure with equal probability, leading to a racemic mixture of the R- and S-enantiomers.

This Se1 mechanism is distinct from a concerted Se2 process where the proton is exchanged in a single step cardiff.ac.uk. The presence of an electron-withdrawing substituent on the 5-position can significantly enhance the rate of racemization due to increased acidity of the C5 proton researchgate.net.

The stereolability, or the ease of racemization, of the hydantoin ring is influenced by several factors, including isotopic substitution and the nature of the solvent.

Kinetic Isotope Effects (KIE): The kinetic isotope effect is the change in reaction rate when an atom in the reactants is replaced with one of its isotopes wikipedia.org. For hydantoin racemization, replacing the C5-hydrogen with deuterium (B1214612) (D) results in a primary kinetic isotope effect, as the C-H bond is broken in the rate-determining step cardiff.ac.ukprinceton.edu. Studies on 5-substituted hydantoins have shown significant primary and solvent kinetic isotope effects. These observations, along with kinetics of H/D exchange, provide strong support for the Se1 mechanism of racemization, as the rate-determining step is the cleavage of the C5-H bond cardiff.ac.uk.

Solvent Effects: The solvent environment has a marked impact on the rate of racemization. The effects are related to the solvent's polarity, its ability to form hydrogen bonds, and its basicity, which can influence the stability of the transition state and intermediates cardiff.ac.uknih.govnih.govresearchgate.net. Studies on 5-benzylhydantoins have demonstrated these effects clearly.

The table below summarizes the observed effects of different co-solvents when added to phosphate (B84403) buffers on the racemization rate of hydantoins cardiff.ac.uk.

| Co-Solvent | Effect on Neutral Hydantoins | Effect on Cationic Hydantoins | Proposed Reason |

| Dimethyl sulfoxide (B87167) (DMSO) | Marked rate-increasing | Marked rate-increasing | Changes in the basicity of anionic catalysts and preferential solvation phenomena cardiff.ac.uk. |

| 2-Propanol | Rate-decreasing | Rate-increasing | Preferential solvation and effects on catalyst basicity cardiff.ac.uk. |

| Dioxane | Rate-decreasing | Rate-increasing | Preferential solvation and effects on catalyst basicity cardiff.ac.uk. |

These findings indicate that both the properties of the solvent and the electronic nature of the hydantoin derivative (neutral vs. cationic) play a crucial role in determining the stereochemical stability of the C5 center cardiff.ac.uk.

Advanced Analytical Techniques in Research

Chromatographic-Mass Spectrometric Approaches for Detection and Quantification

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of 3-Methyl-5-isopropylhydantoin in complex biological matrices. These methods offer high sensitivity and selectivity, which are essential for accurate measurement at trace levels.

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the determination of this compound, often referred to as MIH in the literature. researchgate.net The analytical process typically involves the isolation of globin from blood samples, followed by acid hydrolysis to cleave the N-terminal valine adduct and convert it into the more stable and volatile MIH. researchgate.net The MIH is then extracted from the hydrolysate using a solvent like ethyl acetate. researchgate.net

The GC-MS analysis is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. amazonaws.com For quantification, an isotopically labeled internal standard, such as ¹³C₅,¹⁵N-3-methyl-5-isopropylhydantoin, is commonly used to correct for variations in sample preparation and instrument response. researchgate.net The choice of a stable, isotopically labeled internal standard is critical for achieving high accuracy and precision.

Several GC-MS methods have been developed and validated for the analysis of MIH in biological samples, particularly in rat erythrocytes, to estimate exposure to methyl isocyanate. researchgate.net These methods have demonstrated good performance characteristics, as detailed in the table below.

| Parameter | Reported Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.05 mg MIH/kg RBC precipitate | researchgate.net |

| Dynamic Range | 0.05-25 mg MIH/kg | researchgate.net |

| Precision (%RSD) | <8.5% | researchgate.net |

| Accuracy | within 8% of the nominal concentration | researchgate.net |

The fragmentation pattern of this compound in GC-MS analysis is crucial for its identification. The mass spectrum typically shows characteristic fragment ions that are monitored for quantification. For instance, ion traces at m/z 114 for the analyte and m/z 117 for the internal standard have been used for detection. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative and often more direct approach for the quantification of this compound in biological matrices. This technique can sometimes reduce the need for extensive sample derivatization that is often required for GC-MS.

Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS has been successfully applied for the determination of MIH. researchgate.net These methods typically utilize multiple reaction monitoring (MRM) for enhanced specificity and sensitivity. researchgate.net In a validated UPLC-MS/MS method, a good linear relationship was achieved in the concentration range of 0.01-1.0 µmol/L with a correlation coefficient of 0.999. researchgate.net The limit of detection for this particular method was reported to be 0.01 µmol/g. researchgate.net

The sample preparation for LC-MS/MS can be streamlined using techniques like 96-well plate extraction, which allows for higher throughput. researchgate.net Similar to GC-MS, an internal standard, such as 40 µmol/L of this compound, is used for accurate quantification. researchgate.net

Spectroscopic Characterization Methods for Structural Elucidation in Academic Contexts

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized this compound and its derivatives in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the methyl group protons, the isopropyl group's methine and methyl protons, and the protons on the hydantoin (B18101) ring. The chemical shifts and coupling patterns of these protons provide definitive information about their connectivity.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbons of the hydantoin ring, the carbons of the methyl and isopropyl groups, and the ring carbons. The chemical shifts of the carbonyl carbons are typically observed in the downfield region of the spectrum.

While specific spectral data for this compound is not abundant in the reviewed literature, the analysis of related hydantoin derivatives provides a basis for predicting the expected chemical shifts. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the two carbonyl groups in the hydantoin ring. researchgate.netnipne.ro Additionally, C-H stretching and bending vibrations for the methyl and isopropyl groups, as well as N-H stretching if a proton is present on the nitrogen, would be observed. researchgate.netacs.org The study of various hydantoin derivatives confirms the characteristic vibrational frequencies of the hydantoin ring. nipne.roacs.org

Methodological Validation in Bioanalytical Research

The validation of bioanalytical methods is a critical requirement to ensure the reliability and reproducibility of the data generated in research studies. This process involves a series of experiments to assess the method's performance characteristics.

A cornerstone of quantitative bioanalysis is the establishment of a linear relationship between the instrument response and the concentration of the analyte. For this compound, calibration curves are typically generated by spiking blank biological matrix (e.g., globin or plasma) with known concentrations of the analyte. researchgate.net

The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. For instance, a UPLC-MS/MS method for MIH demonstrated a correlation coefficient of 0.999 over a concentration range of 0.01-1.0 µmol/L. researchgate.net Similarly, a GC-MS method showed a dynamic range from 0.05 to 25 mg MIH/kg. researchgate.net

The following table summarizes key calibration and quantification parameters from a validated UPLC-MS/MS method for this compound.

| Parameter | Reported Value | Reference |

|---|---|---|

| Concentration Range | 0.01-1.0 µmol/L | researchgate.net |

| Correlation Coefficient (r²) | 0.999 | researchgate.net |

| Limit of Detection (LOD) | 0.01 µmol/g | researchgate.net |

When analyzing samples from biological matrices, it is crucial to evaluate the impact of other components in the matrix on the analytical signal of the target analyte. This phenomenon is known as the matrix effect. Additionally, the efficiency of the extraction process, termed recovery, must be determined.

Recovery is assessed by comparing the analytical response of an analyte in a spiked, extracted sample to the response of a pure standard solution at the same concentration. A validated UPLC-MS/MS method for this compound reported a recovery of 97.3% with a relative standard deviation of 1.7%, indicating a highly efficient and reproducible extraction process. researchgate.net

Matrix effects can cause either suppression or enhancement of the analyte signal, leading to inaccurate quantification. These effects are typically evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution. While specific studies detailing the matrix effects for this compound were not extensively covered in the provided search results, it is a standard parameter in bioanalytical method validation.

Stability Considerations for Research Samples

The stability of this compound (MIH) in research samples is a critical factor for ensuring the accuracy and reliability of analytical results. Research into the stability of MIH has primarily focused on its persistence in biological matrices and during analytical processing, reflecting its significance as a biomarker.

Detailed research findings indicate a notable resilience of the compound and its direct precursor under various conditions. The N-methylcarbamoylated hemoglobin adduct, from which MIH is derived for analytical purposes, has demonstrated considerable stability. In whole blood, this adduct is stable for up to 21 days, and as an isolated globin adduct, it can be stored for as long as two years at 4°C. nih.gov Furthermore, analysis of the adduct after storage on a benchtop for up to 30 days showed it remained stable. nih.gov

Once formed, this compound itself exhibits stability throughout the analytical process. Prepared samples of MIH have been shown to be stable on an autosampler for a tested period of 24 hours. nih.gov For longer-term storage of the pure compound, stock solutions are typically kept in a freezer at -30°C. nih.gov

The analytical methods used to generate MIH from hemoglobin adducts involve heating under acidic conditions, which the compound must withstand to be accurately quantified. nih.gov This inherent stability under such conditions is a key aspect of its utility as a biomarker.

Below are interactive data tables summarizing the stability findings for this compound and its precursor in research settings.

Table 1: Stability of N-methylcarbamoylated Hemoglobin Adduct (MIH Precursor)

| Condition | Matrix | Duration | Temperature | Stability Outcome |

| Storage | Blood | Up to 21 days | Not Specified | Stable |

| Storage | Isolated Globin | Up to 2 years | 4°C | Stable |

| Benchtop | Isolated Hemoglobin | Up to 30 days | Room Temperature | Stable |

| Shaking Incubation | Red Blood Cells | Overnight | Room Temperature | Stable |

| Benchtop | Red Blood Cells | Up to 24 hours | Room Temperature | Stable |

Table 2: Stability of this compound (MIH) Samples

| Condition | Sample Type | Duration | Temperature | Stability Outcome |

| Autosampler | Prepared Sample | 24 hours | Not Specified | Stable |

| Long-term Storage | Stock Solution | Not Specified | -30°C | Assumed Stable (Standard practice) |

These tables highlight the robust nature of this compound and its precursor in typical research sample workflows, from collection and storage to analysis. This stability is fundamental to its reliable use in advanced analytical techniques.

Biomonitoring and Exposure Assessment in Toxicology

3-Methyl-5-isopropylhydantoin as a Biomarker of Exposure

This compound (MIH) is a stable chemical compound utilized as a specific biomarker for assessing human exposure to certain industrial chemicals. Its detection in biological samples, such as blood, provides a reliable measure of exposure, particularly in occupational settings. The formation of MIH is a result of the in vivo modification of hemoglobin by reactive metabolites of parent compounds.

This compound is a key biomarker for exposure to methyl isocyanate (MIC), a highly toxic chemical intermediate. nih.govnih.gov Following inhalation or other routes of exposure, MIC can react with the N-terminal valine residue of the hemoglobin protein to form an adduct. nih.gov This adduct, specifically N-(methylcarbamoyl)valine, is not directly measured. Instead, it is chemically converted to the more stable MIH during sample analysis through acid hydrolysis. nih.govresearchgate.net This conversion allows for sensitive and specific quantification, providing a measure of the original MIC exposure. nih.gov The use of this biomarker was significant in verifying exposure to MIC in individuals affected by the Bhopal disaster. nih.gov

Research has focused on developing and refining methods to estimate the inhaled dose of MIC by analyzing this hemoglobin adduct. nih.govconsensus.app The methodology involves isolating hemoglobin, hydrolyzing the adduct to form MIH, and then quantifying MIH using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov Studies have shown a linear correlation between the concentration of MIH detected and the initial exposure to MIC, validating its use as a quantitative biomarker. nih.gov

Exposure to the widely used industrial solvent N,N-Dimethylformamide (DMF) can also be monitored by measuring this compound. uzh.chnih.govuzh.chresearchgate.net The metabolism of DMF in the body is believed to produce methyl isocyanate as a reactive intermediate. researchgate.netnih.gov This endogenously formed MIC then reacts with the N-terminal valine of hemoglobin in the same manner as externally sourced MIC, forming the N-methylcarbamoyl adduct that is subsequently converted to MIH for analysis. nih.govresearchgate.netnih.gov

Due to the long lifespan of erythrocytes (about 4 months), the measurement of the resulting MIH provides an integrated measure of chronic or cumulative exposure to DMF over several months. nih.gov This makes it a particularly useful biomarker for long-term occupational exposure monitoring. nih.gov A reference value of 135 nmol MIH/g globin has been proposed as a benchmark for biomonitoring of long-term integrated exposure to DMF. nih.gov Studies in various industries, such as polyacrylic fiber production, have demonstrated the effectiveness of measuring N-methylcarbamoylated hemoglobin (analyzed as MIH) to accurately distinguish between workers with low, medium, and high exposure levels to DMF. nih.gov

Protein Adductomics and Hemoglobin Adduct Analysis

Protein adductomics, particularly the analysis of hemoglobin adducts, is a powerful tool in toxicology for biomonitoring exposure to electrophilic compounds. Hemoglobin is an ideal target for such analysis due to its abundance in the blood, its relatively long lifespan, and the accessibility of blood samples.

The formation of this compound for analytical purposes is a direct result of the intentional degradation of the N-methylcarbamoylated valine adduct on the hemoglobin protein. researchgate.netuzh.chresearchgate.net This adduct, N-methylcarbamoyl valine (NMVal), is formed when methyl isocyanate (either from direct exposure or as a metabolite of DMF) reacts with the N-terminal valine of hemoglobin. researchgate.net

During the analytical process, isolated globin is subjected to acid hydrolysis at an elevated temperature (e.g., 110°C for one hour). uzh.chuzh.chresearchgate.net This treatment cleaves the modified N-terminal valine from the protein chain and facilitates its cyclization into the stable hydantoin (B18101) derivative, this compound (MIH). nih.govresearchgate.netresearchgate.net This conversion is a critical step that allows for the reliable and quantitative analysis of the initial adduct. researchgate.net

The quantitative analysis of this compound in biological samples, primarily in the globin protein isolated from erythrocytes, is typically performed using gas chromatography-mass spectrometry (GC-MS). nih.govnih.govresearchgate.net This method offers high specificity and sensitivity for detecting and quantifying MIH. nih.gov

The general analytical procedure involves several key steps:

Isolation of Globin: Hemoglobin is first isolated from red blood cells. nih.gov

Internal Standard Addition: A stable isotope-labeled internal standard, such as ¹³C₅,¹⁵N-3-methyl-5-isopropylhydantoin, is added to the sample to ensure accurate quantification. uzh.chuzh.chresearchgate.net

Acid Hydrolysis: The globin is subjected to acid hydrolysis to convert the N-methylcarbamoylated valine adduct to MIH. uzh.chresearchgate.net

Extraction: After adjusting the pH, MIH is extracted from the hydrolysate using an organic solvent like ethyl acetate. nih.govuzh.chuzh.ch

Analysis: The extracted sample is then analyzed by GC-MS. uzh.chresearchgate.net

Calibration standards are prepared in pooled globin and processed in the same manner as the samples to create a standard curve for accurate quantification. uzh.chuzh.chresearchgate.net This robust analytical method allows for the detection of MIH at low levels, making it suitable for biomonitoring of occupational and environmental exposures. nih.govnih.gov

| Parameter | Value/Range | Reference |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govnih.govresearchgate.net |

| Internal Standard | ¹³C₅,¹⁵N-3-methyl-5-isopropylhydantoin | uzh.chuzh.chresearchgate.net |

| Hydrolysis Conditions | Acid hydrolysis at 110°C for 1 hour | uzh.chuzh.chresearchgate.net |

| Extraction Solvent | Ethyl Acetate | nih.govuzh.chuzh.ch |

| Limit of Detection (in rat RBC precipitate) | 0.05 mg MIH/kg | nih.govnih.gov |

| Dynamic Range (in rat RBC precipitate) | 0.05–25 mg MIH/kg | nih.govnih.gov |

| Proposed DMF Reference Value | 135 nmol MIH/g globin | nih.gov |

In Vivo Formation and Toxicological Implications of Precursors

The in vivo formation of the precursor to this compound, the N-methylcarbamoylated valine adduct, is a direct consequence of exposure to methyl isocyanate or compounds that are metabolized to MIC, such as N,N-Dimethylformamide. uzh.chresearchgate.net Methyl isocyanate is a highly reactive electrophile that readily binds to nucleophilic sites on biomolecules, including the amino groups of proteins like hemoglobin. researchgate.net

The toxicological significance of these precursors is substantial. Methyl isocyanate is acutely toxic, causing severe damage to the respiratory tract, eyes, and other organs. epa.gov Its ability to form adducts with proteins and DNA is a key mechanism of its toxicity. nih.gov Similarly, N,N-Dimethylformamide exposure is associated with liver toxicity and other adverse health effects. epa.gov The formation of hemoglobin adducts indicates that reactive metabolites have been formed in the body and have been distributed systemically, reaching the bloodstream. While the hemoglobin adduct itself is not considered to be the toxic entity, its presence serves as a direct measure of the systemic dose of the reactive precursor, thereby reflecting the potential for toxic effects in other tissues. nih.gov

Metabolic Pathways and Biological Interactions

Biological Formation Pathways of 3-Methyl-5-isopropylhydantoin

This compound (MIH) is primarily recognized not as a direct endogenous metabolite but as a stable analytical product derived from a biological adduct. Its formation is a key indicator of exposure to certain xenobiotics, particularly methyl isocyanate (MIC) and compounds that are metabolized to form MIC, such as N,N-dimethylformamide (DMF). researchgate.netuzh.chuzh.chresearchgate.net

The primary biological event is the reaction of the highly electrophilic methyl isocyanate with the N-terminal valine residue of the hemoglobin protein. researchgate.netnih.gov This reaction forms an unstable N-methylcarbamoyl adduct with the valine's alpha-amino group, referred to as N-methylcarbamoyl-valine (NMVal). This adduct represents a sequestration of the reactive xenobiotic by a biological macromolecule.

The formation of this compound itself is not a direct in vivo biological pathway. Instead, it is a result of a deliberate chemical transformation during the analytical process for biomonitoring. researchgate.netnih.gov When blood samples are collected and the globin fraction of hemoglobin is isolated, the protein is subjected to acid hydrolysis. This treatment cleaves the N-methylcarbamoyl-valine adduct from the protein chain and simultaneously induces an intramolecular cyclization, yielding the stable hydantoin (B18101) derivative, this compound. researchgate.netnih.gov This stable compound is then quantified, serving as a surrogate marker for the original, unstable hemoglobin adduct and, by extension, as a biomarker for exposure to the parent xenobiotic. researchgate.netnih.gov

Table 1: Formation Pathway of this compound

| Step | Process | Description | Compound Involved |

|---|---|---|---|

| 1 | Xenobiotic Exposure & Metabolism | Inhalation or dermal exposure to compounds like N,N-dimethylformamide (DMF), which is metabolized to methyl isocyanate (MIC). | N,N-dimethylformamide, Methyl isocyanate |

| 2 | Adduct Formation (in vivo) | The reactive methyl isocyanate binds to the N-terminal valine of hemoglobin. | N-methylcarbamoyl-valine (NMVal) adduct on Hemoglobin |

| 3 | Sample Processing (in vitro) | Isolation of globin from red blood cells. | Globin |

Role in Xenobiotic Metabolism and Detoxification Processes

This compound itself does not play an active role in xenobiotic metabolism or detoxification. Its significance lies in being a chemical marker of a process that can be considered a form of detoxification. The formation of its biological precursor, the N-methylcarbamoyl-valine adduct on hemoglobin, is a result of the covalent binding of the reactive metabolite, methyl isocyanate, to a biological macromolecule. researchgate.net

This binding process can be viewed as a detoxification mechanism, as it sequesters the highly reactive and toxic methyl isocyanate, preventing it from interacting with other critical cellular targets like DNA or enzymes. Hemoglobin, being an abundant protein in the blood, acts as a sink for such electrophilic xenobiotics. The formation of the adduct is a passive event driven by the chemical reactivity of the xenobiotic metabolite.

Therefore, while this compound is not involved in enzymatic detoxification pathways such as Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) reactions, its precursor adduct is a direct consequence of the body's interaction with a harmful xenobiotic. The quantification of this compound provides a measure of the cumulative exposure to the xenobiotic over the lifespan of the red blood cells (approximately 120 days), making it an excellent long-term biomarker of exposure. researchgate.net

Interplay with Endogenous Biochemical Systems

The primary interaction of the precursor of this compound with endogenous biochemical systems is its formation on the hemoglobin molecule. researchgate.netnih.gov This interaction directly implicates the red blood cell and its primary protein component in the metabolic fate of certain xenobiotics.

The formation of the N-methylcarbamoyl-valine adduct does not significantly impair the primary function of hemoglobin, which is oxygen transport, unless the exposure to the xenobiotic is extremely high. The adduction occurs at the N-terminal amino group of the globin chain, which is not directly involved in the heme-binding and oxygen-carrying capacity of the protein.

The existence of this adduct on hemoglobin reflects an interplay where a major endogenous protein serves as a depot for a reactive xenobiotic metabolite. This highlights a passive but important role of hemoglobin in xenobiotic toxicology beyond its physiological functions. The stability of the adduct for the lifespan of the erythrocyte allows it to serve as an integrated record of exposure.

Enzymatic and Non-Enzymatic Conversion Pathways

Enzymatic Conversion: There is limited specific research on the direct enzymatic conversion of this compound in biological systems. However, the broader class of hydantoin compounds can be acted upon by enzymes known as hydantoinases (dihydropyrimidinases). nih.govresearchgate.net These enzymes catalyze the hydrolytic ring-opening of the hydantoin ring to form N-carbamoyl-amino acids. nih.govresearchgate.net For example, papain has been shown to exhibit hydantoinase activity, hydrolyzing various substituted hydantoins to their corresponding N-carbamoyl amino acids. nih.gov It is plausible that this compound could be a substrate for such enzymes, which would convert it to N-carbamoyl-N-methyl-valine. This product could then potentially be further metabolized.

Non-Enzymatic Conversion: The most critical non-enzymatic pathway related to this compound is its formation from the N-methylcarbamoyl-valine adduct via acid-catalyzed cyclization, as detailed in section 6.1. researchgate.netnih.gov

Furthermore, hydantoins can undergo hydrolysis under alkaline conditions. acs.org The hydrolysis of the hydantoin ring is a two-step process, first yielding an N-carbamoyl amino acid (hydantoic acid), which can then be further hydrolyzed to the corresponding amino acid, in this case, N-methyl-valine, and ammonia. acs.orgwikipedia.org This reaction is generally dependent on pH and temperature.

Table 2: Potential Conversion Pathways of Hydantoins

| Pathway | Type | Description | Potential Product from this compound |

|---|---|---|---|

| Hydantoinase Action | Enzymatic | Ring-opening hydrolysis of the hydantoin ring. | N-carbamoyl-N-methyl-valine |

| Acid-Catalyzed Cyclization | Non-Enzymatic | Formation from the corresponding N-carbamoyl amino acid adduct. | This compound (product) |

Computational Chemistry and Molecular Modeling

Theoretical Investigations of Electronic Structure and Reactivity

The electronic structure of a molecule is fundamental to its reactivity and interactions with biological targets. Theoretical investigations, primarily using quantum chemical methods like Density Functional Theory (DFT), can elucidate the distribution of electrons and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Quantum chemical calculations on the hydantoin (B18101) ring system have been performed to understand its tautomeric equilibria and electronic properties. researchgate.nettandfonline.com For 3-Methyl-5-isopropylhydantoin, DFT calculations would typically be employed to optimize the molecular geometry and compute various electronic descriptors. Key aspects of these investigations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For hydantoin derivatives, the HOMO is often localized on the hydantoin ring, while the LUMO distribution can vary depending on the substituents. tandfonline.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. tandfonline.com Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify electron-deficient areas (positive potential), susceptible to nucleophilic attack. For this compound, the carbonyl oxygens would be expected to show a negative potential, while the N-H group would exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insights into the bonding and electronic structure of the molecule, including atomic charges and orbital interactions. researchgate.net This can help in understanding the delocalization of electrons and the nature of the chemical bonds within the molecule.

These theoretical investigations provide a detailed picture of the electronic landscape of this compound, which is invaluable for understanding its potential interactions with biological macromolecules and for designing new derivatives with desired reactivity profiles.

Molecular Dynamics Simulations and Conformation Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule behaves over time. tandfonline.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes the positions and velocities of the atoms as a function of time. This allows for the exploration of the molecule's conformational space and the identification of its most stable conformations.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govacs.org For this compound, the key flexible bonds are those connecting the isopropyl group to the hydantoin ring.

Key insights from MD simulations and conformational analysis of this compound would include:

Identification of Low-Energy Conformers: By simulating the molecule's motion, it is possible to identify the most frequently adopted conformations, which correspond to low-energy states. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

Flexibility and Dynamics: MD simulations can quantify the flexibility of different parts of the molecule. The root-mean-square fluctuation (RMSF) of atomic positions provides a measure of the mobility of each atom. This information is important for understanding how the molecule might adapt its shape to fit into a binding site.

Solvent Effects: MD simulations can be performed in the presence of explicit solvent molecules (e.g., water) to study how the solvent influences the molecule's conformation and dynamics. This is particularly important for understanding the behavior of the molecule in a biological environment.

The combination of MD simulations and conformational analysis provides a comprehensive understanding of the dynamic behavior of this compound, which is essential for predicting its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Hydantoin Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. princeton.edubruker.comacs.orgmestrelab.com While specific QSAR models for this compound are not available, numerous studies have been conducted on related hydantoin scaffolds for various biological activities, such as anticonvulsant and anticancer effects. princeton.eduekb.eg

The general workflow for developing a QSAR model involves the following steps:

Data Set Collection: A set of hydantoin derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and physicochemical properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques.

A hypothetical QSAR study on a series of hydantoin derivatives might identify key descriptors that influence their activity. A representative table of such descriptors is provided below.

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | Influences membrane permeability and binding to hydrophobic pockets. |

| Molecular Weight (MW) | The mass of the molecule. | Can affect diffusion and steric interactions with the target. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, related to hydrogen bonding capacity. | Important for interactions with polar residues in a binding site. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's ability to donate electrons in a chemical reaction. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's ability to accept electrons. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences long-range electrostatic interactions with the target. |

QSAR models for related hydantoin scaffolds can provide valuable insights into the structural features that are important for a particular biological activity and can be used to predict the activity of new, untested compounds like this compound.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters of a molecule, such as its Nuclear Magnetic Resonance (NMR) spectrum. princeton.edubruker.commestrelab.comacdlabs.commestrelab.com These predictions can be extremely useful for confirming the structure of a synthesized compound or for interpreting experimental spectra.

The prediction of NMR chemical shifts is typically performed using quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, in conjunction with DFT. tandfonline.com The process involves:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

NMR Calculation: The magnetic shielding tensors for each nucleus are calculated at the optimized geometry.

Chemical Shift Prediction: The calculated shielding tensors are converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (TMS).

The predicted 1H and 13C NMR spectra for this compound can be compared with experimental data to verify its chemical structure. A table of predicted chemical shifts for the different nuclei in the molecule would be generated.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Hydantoin C2 (C=O) | - | ~155-160 |

| Hydantoin C4 (C=O) | - | ~170-175 |

| Hydantoin C5 | ~4.0-4.5 | ~60-65 |

| N1-H | ~7.5-8.5 | - |

| N3-CH3 | ~2.8-3.2 | ~25-30 |

| Isopropyl CH | ~2.0-2.5 | ~30-35 |

| Isopropyl CH3 | ~0.9-1.2 | ~18-22 |

Note: The predicted chemical shift values are approximate and can vary depending on the computational method and level of theory used.

In addition to NMR spectra, other spectroscopic properties, such as infrared (IR) vibrational frequencies and ultraviolet-visible (UV-Vis) absorption spectra, can also be predicted using computational methods, providing a comprehensive theoretical characterization of this compound. tandfonline.com

Medicinal Chemistry Research and Pharmacological Exploration

Hydantoin (B18101) Derivatives in Drug Discovery and Development Paradigms

The hydantoin scaffold, a five-membered heterocyclic ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its versatile binding properties and its presence in a variety of biologically active compounds, including several clinically approved drugs. researchgate.netnih.gov The structural features of the hydantoin ring, including hydrogen bond donors and acceptors, allow for diverse interactions with various biological targets. nih.govnih.gov Consequently, hydantoin derivatives have been extensively explored in drug discovery, leading to the development of agents with a broad spectrum of pharmacological activities. researchgate.netnih.gov

The significance of the hydantoin motif in drug development is underscored by its incorporation into numerous therapeutic agents. Notable examples include Phenytoin (B1677684), an anticonvulsant; Nilutamide and Enzalutamide, used in the treatment of prostate cancer; and Nitrofurantoin (B1679001), an antibacterial agent. ekb.egekb.eg The successful clinical application of these drugs has fueled further research into novel hydantoin derivatives with potential therapeutic applications in various disease areas, including but not limited to epilepsy, cancer, and infectious diseases. researchgate.netnih.gov The synthetic accessibility of the hydantoin core and the feasibility of introducing a wide range of substituents at its various positions further enhance its appeal as a central framework in the design of new drug candidates. nih.gov

Table 1: Examples of Clinically Used Drugs Containing the Hydantoin Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action (Simplified) |

| Phenytoin | Anticonvulsant | Blocks voltage-gated sodium channels |

| Enzalutamide | Anti-cancer | Androgen receptor antagonist |

| Nilutamide | Anti-cancer | Androgen receptor antagonist |

| Nitrofurantoin | Antibacterial | Damages bacterial DNA |

| Dantrolene | Muscle Relaxant | Interferes with muscle contraction |

Strategies for Drug Target Identification Relevant to Hydantoin Scaffolds

The identification of the specific molecular targets of bioactive compounds is a critical step in drug discovery and development. For hydantoin scaffolds, as with other small molecules, a variety of strategies can be employed to elucidate their mechanism of action. These approaches can be broadly categorized into genetic, affinity-based, and computational methods. nih.govresearchgate.net

Genetic approaches, such as RNA interference (RNAi) screening, can be utilized to identify genes that either enhance or suppress the phenotypic effects of a hydantoin derivative. nih.gov By observing which gene knockdowns modulate the activity of the compound, researchers can infer the protein targets or pathways that are affected. nih.gov

Affinity-based methods involve the use of a modified hydantoin derivative, often with a tag or a reactive group, to isolate its binding partners from a complex biological sample. dntb.gov.ua Techniques like affinity chromatography and activity-based protein profiling (ABPP) fall under this category. researchgate.net These methods allow for the direct identification of proteins that physically interact with the hydantoin compound.

Computational approaches, including molecular docking and pharmacophore modeling, can predict potential protein targets for hydantoin derivatives based on their three-dimensional structure and chemical properties. nih.gov These in silico methods can screen large databases of protein structures to identify those that are likely to bind to the hydantoin scaffold, thereby prioritizing targets for experimental validation. researchgate.netnih.gov The integration of these diverse strategies can provide a comprehensive understanding of the molecular targets of novel hydantoin-based compounds.

Exploration of Potential Biological Activities of Hydantoin Analogs

Hydantoin analogs have been a fertile ground for the discovery of compounds with a wide array of biological activities. The versatility of the hydantoin scaffold allows for chemical modifications that can tune its pharmacological properties, leading to the identification of derivatives with potential therapeutic applications in various domains. researchgate.netjddtonline.info

One of the most well-established activities of hydantoin derivatives is their anticonvulsant effect. jddtonline.info This has led to the development of clinically used antiepileptic drugs. Research in this area continues, with the synthesis and evaluation of novel analogs for their ability to modulate neuronal excitability, often by targeting ion channels. nih.gov

In the realm of oncology, hydantoin-based compounds have emerged as promising anticancer agents. nih.govekb.eg Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival. ekb.egekb.eg For instance, certain hydantoin derivatives have been shown to act as androgen receptor antagonists, which is a key strategy in the treatment of prostate cancer. nih.gov

Beyond these, the biological activities of hydantoin analogs extend to antimicrobial, anti-inflammatory, and antiviral properties, among others. ekb.egjddtonline.info The ongoing exploration of the chemical space around the hydantoin nucleus continues to uncover new pharmacological profiles, highlighting the enduring importance of this scaffold in medicinal chemistry.

Table 2: Investigated Biological Activities of Hydantoin Derivatives

| Biological Activity | Therapeutic Area | Example of Investigated Mechanism |

| Anticonvulsant | Neurology | Modulation of ion channels |

| Anticancer | Oncology | Androgen receptor antagonism, enzyme inhibition |

| Antimicrobial | Infectious Diseases | Inhibition of bacterial growth |

| Anti-inflammatory | Immunology | Modulation of inflammatory pathways |

Structure-Activity Relationship Studies of Hydantoin-Based Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For hydantoin-based compounds, extensive SAR studies have been conducted to optimize their therapeutic potential for various applications.

In the context of anticonvulsant activity, the substitution pattern on the hydantoin ring is crucial. For many hydantoin-based anticonvulsants, the presence of an aromatic substituent, such as a phenyl group, at the C5 position is considered essential for activity against tonic-clonic seizures. cutm.ac.inpharmacy180.compcbiochemres.com Alkyl substituents at this position can sometimes contribute to sedative effects. cutm.ac.inpharmacy180.com Furthermore, modifications at the N1 and N3 positions of the hydantoin ring can also significantly impact the anticonvulsant profile. nih.gov

These SAR studies guide the rational design of new hydantoin analogs with improved efficacy and reduced side effects. By systematically modifying the hydantoin scaffold and evaluating the resulting changes in biological activity, medicinal chemists can refine the molecular architecture to achieve the desired therapeutic profile. researchgate.net

Table 3: General Structure-Activity Relationships of Hydantoin Derivatives

| Position of Substitution | General Impact on Biological Activity |

| C5 | Aromatic groups often confer anticonvulsant activity. The nature of the substituent is critical for various biological activities. |

| N1 | Substitution can modulate potency and selectivity for various targets, including the androgen receptor. |

| N3 | Modifications can influence pharmacokinetic and pharmacodynamic properties. |

Patent Landscape Analysis in Chemical and Pharmaceutical Innovation

Patenting Trends and Intellectual Property Protection for Hydantoin (B18101) Compounds

Hydantoin, a five-membered heterocyclic compound, and its derivatives are significant scaffolds in medicinal chemistry. The intellectual property protection for these compounds is crucial for pharmaceutical innovation, as it provides companies with a period of market exclusivity to recoup substantial R&D investments. biorxiv.org Patents are the primary instruments used to protect these innovations, granting exclusive rights for a limited time, typically 20 years from the filing date.

Patenting trends for hydantoin compounds reveal a multi-faceted approach to intellectual property protection, generally falling into several categories:

Composition of Matter Patents: These patents grant rights to novel hydantoin derivatives themselves. This is the strongest form of protection, covering the molecule regardless of its method of production or use.

Process Patents: These focus on protecting novel and inventive methods of synthesizing hydantoin compounds. For instance, modifications to established methods like the Bucherer–Berg reaction to improve yield and purity can be patented. mdpi.com

Use Patents: These patents cover new applications or therapeutic uses for known hydantoin compounds. A single hydantoin derivative might be patented for multiple uses, such as an anticonvulsant, an anticancer agent, or a neuroprotective agent.

A significant trend in the pharmaceutical industry is strategic patenting, where companies file for multiple patents covering various aspects of a single drug, including different derivatives, formulations, and methods of use. This strategy can extend the effective commercial life of a therapeutic agent beyond the expiration of the original composition of matter patent.

Table 1: Key Patenting Trends for Hydantoin Derivatives

| Trend | Description | Primary Goal |

|---|---|---|

| Novel Scaffolds | Creation and patenting of entirely new hydantoin-based molecules with unique substituent groups. | Secure broad composition of matter claims for new chemical entities. |

| Process Innovation | Development of more efficient, cost-effective, or stereoselective synthesis routes. | Reduce manufacturing costs and protect proprietary production methods. |

| New Therapeutic Uses | Discovery and patenting of new medical applications for existing hydantoin compounds (repurposing). | Expand market opportunities and extend the product lifecycle. |

| Formulation Patents | Patenting specific delivery systems, dosage forms, or combination therapies involving hydantoins. | Enhance drug efficacy, patient compliance, and create new IP. |

Analysis of Patent Landscape for 3-Methyl-5-isopropylhydantoin and Related Structures

A direct patent search for "this compound" reveals limited specific filings where this exact compound is the primary claim. This suggests that the compound may not be the focus of extensive, targeted R&D as a standalone entity or that it falls within the broader claims of more general patents. The true patent landscape is understood by analyzing patents for structurally related compounds, particularly those claiming a genus of N-substituted and C5-substituted hydantoins.

The patent landscape for related structures is rich and diverse, with claims often covering a generic formula that includes this compound. For example, a patent might claim a hydantoin structure where the nitrogen at position 3 is substituted with a "lower alkyl" group (which includes methyl) and the carbon at position 5 is substituted with a "branched alkyl" group (which includes isopropyl).

Analysis of these broader patents shows that hydantoin derivatives are being actively investigated for a wide range of therapeutic applications:

Metalloproteinase (MMP) Inhibitors: Several patents disclose novel hydantoin derivatives as inhibitors of MMPs, which are implicated in diseases like arthritis and cancer. google.com For instance, patent US8183251B2 claims hydantoin compounds where the N-substituent can be a methyl group (CH₃). google.com

Platelet Aggregation Inhibitors: European patent EP0530505B1 describes hydantoin derivatives that inhibit blood platelet aggregation, with claims encompassing structures where alkyl groups can be straight-chained or branched. google.com

Anticancer Agents: Numerous patents explore the use of hydantoin derivatives for their anti-proliferative and anti-metastatic activities in various cancers.

Anticonvulsants: The hydantoin core is historically famous for its use in antiepileptic drugs, and research continues into new derivatives with improved properties.

Table 2: Representative Patents for Related Hydantoin Structures

| Patent Number | Title | Relevance to this compound | Therapeutic Area |

|---|---|---|---|

| US8183251B2 | Hydantoin compounds and pharmaceutical compositions thereof | Claims cover N-substituted hydantoins, where the substituent can be a methyl group. google.com | MMP Inhibition |

| EP0530505B1 | Hydantoin derivatives | Claims cover hydantoins with branched alkyl groups, which would include the isopropyl moiety. google.com | Anti-platelet Aggregation |

| WO2020128003A1 | Synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide | While not a hydantoin patent, it demonstrates active patenting of synthesis methods for small molecules containing a methyl group, relevant to the "3-Methyl" portion. google.com | Chemical Synthesis Intermediate |

Strategic Implications of Patent Information for Research and Development

Analyzing the patent landscape provides critical, data-driven intelligence that can guide R&D strategy in the pharmaceutical and chemical industries. wipo.int This process involves more than just avoiding infringement; it is a tool for mapping technological trends and making informed business decisions. cas.orgpstc.org

The strategic implications of the patent landscape for this compound and related compounds are significant:

Identifying "White Space" and Innovation Opportunities: The relative scarcity of patents specifically claiming this compound may indicate an area of untapped potential or "white space." Researchers could explore this specific molecule and its unique properties, potentially leading to novel and patentable inventions with a clear freedom-to-operate.

Informing Competitive Intelligence: By analyzing which companies are filing patents for hydantoin derivatives and in which therapeutic areas, an organization can gain insight into the R&D strategies of its competitors. biorxiv.org This allows a company to anticipate market trends and position its own research portfolio accordingly.

Guiding Research Direction: A patent landscape can reveal which biological targets and disease pathways are heavily patented ("hot spots") and which are less explored. This information helps R&D teams decide whether to enter a competitive field with an incremental innovation or to pursue higher-risk, higher-reward research in less crowded areas.

Avoiding Infringement and Ensuring Freedom to Operate: A thorough analysis of existing patents is fundamental before commencing costly R&D projects. It ensures that a new product or process does not infringe on existing intellectual property, thereby preventing future litigation and financial losses.

Identifying Licensing and Collaboration Opportunities: The landscape can uncover patents held by universities or smaller biotech firms that could be licensed to supplement a company's own R&D pipeline. It can also identify potential partners for joint research ventures in areas of mutual interest.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hydantoin |

| 3-methyl-1,2,4-thiadiazole-5-carbohydrazide |

Q & A

Q. What analytical methods are recommended for quantifying 3-methyl-5-isopropylhydantoin (MIH) in biological samples, and how are they validated?

MIH is quantified via gas chromatography–mass spectrometry (GC–MS) after isolating globin from blood samples. The protocol involves acid hydrolysis (110°C, 1 hour), pH adjustment (3–5), ethyl acetate extraction, and internal standardization with ¹³C₅,¹⁵N-MIH. Calibration standards are prepared in pooled globin to mimic matrix effects . Validation parameters include:

Q. How does MIH function as a biomarker for occupational exposure to N,N-dimethylformamide (DMF) and methylisocyanate (MIC)?

MIH is a cyclic derivative formed from the N-methylcarbamoyl adduct at the N-terminal valine of hemoglobin. It reflects cumulative exposure to DMF and MIC, as these substances metabolize into reactive intermediates (e.g., MIC) that bind to hemoglobin. MIH’s stability allows retrospective biomonitoring of occupational exposures .

Q. What are the critical steps in preparing calibration standards for MIH analysis?

- Stock solution : 10 mg MIH in 10 mL ethanol (1 g/L) .

- Working solutions : Serial dilutions to 100 mg/L (Solution A) and 10 mg/L (Solution B) in ethanol .

- Matrix-matched calibration : Standards spiked into pooled globin to account for extraction efficiency and matrix interference .

Advanced Research Questions

Q. How can researchers optimize hydrolysis conditions to minimize MIH degradation during sample preparation?

Acid hydrolysis (1 hour at 110°C) balances efficiency and stability. Prolonged hydrolysis risks degrading MIH, while shorter durations reduce yield. Pilot studies comparing hydrolysis times (30–120 minutes) and temperatures (90–120°C) are recommended to tailor conditions for specific globin matrices .

Q. What methodological contradictions exist when comparing MIH with other DMF biomarkers (e.g., AMCC), and how should they be resolved?

MIH and acetylated cysteine metabolites (e.g., AMCC) reflect different exposure windows: MIH indicates cumulative exposure (weeks), while AMCC reflects recent exposure (days). Discrepancies arise in populations with intermittent DMF exposure. To resolve this, combine both biomarkers in longitudinal studies and correlate with air-monitoring data .

Q. How can researchers address variability in MIH recovery rates across different globin isolation protocols?

Variability stems from differences in globin purity (e.g., heme removal efficiency). A standardized protocol includes:

- Globin precipitation : Use ethyl acetate/water partitioning.

- Internal standardization : ¹³C₅,¹⁵N-MIH corrects for losses during extraction .

- Quality controls : Include blank globin samples and spike-recovery tests in each batch .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships between MIH levels and DMF exposure?

- Linear regression : Correlate MIH concentrations (nmol/g globin) with airborne DMF levels (ppm).

- ANOVA : Compare inter-individual variability in metabolic conversion efficiency (e.g., cytochrome P450 polymorphisms) .

- Limit of quantification (LOQ) adjustment : Exclude samples below 1.8 nmol/g globin to avoid false negatives .

Q. How should researchers interpret conflicting results between MIH levels and clinical symptoms of DMF toxicity?

MIH measures cumulative exposure but does not directly predict acute toxicity (e.g., hepatotoxicity). Confounding factors include:

- Ethanol co-exposure : Accelerates DMF metabolism, increasing MIC formation .

- Genetic variability : Polymorphisms in GST enzymes affect detoxification pathways. Resolve conflicts by integrating liver function tests (ALT, AST) and ethanol metabolite data .

Experimental Design Recommendations

Q. What controls are essential in longitudinal studies tracking MIH in occupationally exposed cohorts?

Q. How can researchers validate the specificity of GC–MS for MIH in complex biological matrices?

- Selective ion monitoring (SIM) : Use unique mass fragments (e.g., m/z 156 for MIH; m/z 162 for ¹³C₅,¹⁵N-MIH) .

- Cross-validation : Compare results with high-resolution MS (GC–HRMS) to rule out co-eluting contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |